3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
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Overview
Description
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoate ester group attached to the chromen-2-one core structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate typically involves the esterification of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzoate: Similar structure but lacks the ethyl group at the 3-position.
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with an acetate ester group instead of a benzoate ester.
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate: Similar structure but with a propionate ester group.
Uniqueness
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is unique due to the presence of both the ethyl group at the 3-position and the benzoate ester group at the 7-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-ethyl-4-methyl-2-oxochromen-7-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-15-12(2)16-10-9-14(11-17(16)23-19(15)21)22-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFIGIRZHNPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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